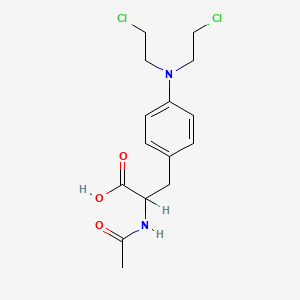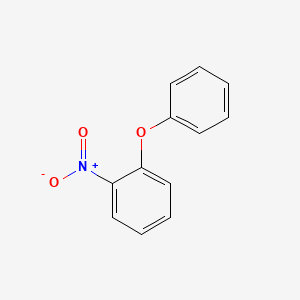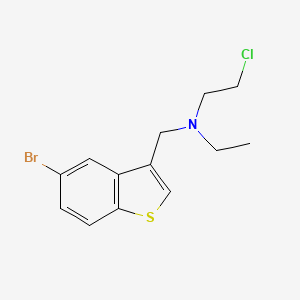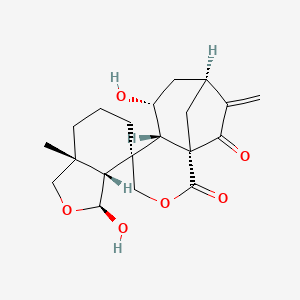
Piroctone
Vue d'ensemble
Description
Piroctone is a cyclic hydroxamic acid that consists of 1-hydroxypyridin-2-one bearing methyl and 2,4,4-trimethylpentyl substtituents at positions 4 and 6 respectively. It has a role as an antiseborrheic. It is a cyclic hydroxamic acid, a pyridone and a hydroxypyridone antifungal drug.
Applications De Recherche Scientifique
Conceptual Framework in Understanding Sepsis
Piroctone's conceptual framework is utilized in understanding and categorizing sepsis, particularly in infants and children. The PIRO model (predisposition, infection, response, organ dysfunction) aims to provide a detailed analysis of each component part of the septic process, contributing to improved therapeutic interventions and a deeper understanding of the development of sepsis (Opal, 2005).
Understanding Problematic Internet Use (PIU)
Studies have utilized the PIRO model to investigate and understand the phenomenon of Problematic Internet Use (PIU) among US adolescents and college students. However, the research in this area has been hampered by methodological inconsistencies, emphasizing the need for future studies adhering to recognized quality guidelines (Moreno et al., 2011).
Central Nervous System Acting Agents
Research has explored the conversion of piroxicam, a molecule similar to piroctone, into Central Nervous System (CNS) acting agents, such as depressants. This study delved into the potential of piroxicam metabolites to be converted into various CNS acting depressants, thereby influencing CNS activities through various receptors (Saganuwan, 2017).
Energy Storage and Battery Technology
In the context of energy storage and battery technology, research has focused on potassium-ion batteries (PIBs), where piroctone analogs like PIRO (Potassium Ion-based Research Opportunities) are considered. The research aims to overcome essential issues in potassium-ion battery research by proposing strategies and understanding the drawbacks of each component, crucial for the exploration of suitable electrode materials/electrolytes and the establishment of electrode/cell assembly technologies (Zhang, Liu, & Guo, 2019).
Land Use and Management on Soil Phosphorus
The Hedley sequential-phosphorus (P)-fractionation method, related to piroctone's research field, has been employed to study the effects of land-use and management systems on soil phosphorus in various countries. The data obtained offers insights into how vegetation types, covers, and the duration of soil-management studies substantially affect all phosphorus fractions, with pronounced impacts on the labile and moderately labile phosphorus (Negassa & Leinweber, 2009).
Propriétés
Numéro CAS |
50650-76-5 |
|---|---|
Nom du produit |
Piroctone |
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3 |
Clé InChI |
OIQJEQLSYJSNDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
SMILES canonique |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
melting_point |
108.0 °C |
Autres numéros CAS |
50650-76-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)

